Diethyl fluoro(phenylsulfonyl)methylphosphonate
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Overview
Description
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the molecular formula C11H16FO5PS and a molecular weight of 310.28 . It is a phosphonate ester that contains a phenylsulfonyl group and a fluorine atom on the carbon atom adjacent to the phosphorus atom.
Synthesis Analysis
This compound is generally synthesized via the reaction of diethyl-chloromethylphosphonate with phenylsulfonylamine and potassium fluoride. The reaction is carried out in anhydrous acetone or dimethylformamide (DMF) at room temperature or under reflux.Molecular Structure Analysis
The molecular structure of Diethyl fluoro(phenylsulfonyl)methylphosphonate is represented by the formula C11H16FO5PS . The exact mass is 310.04400 .Chemical Reactions Analysis
Diethyl fluoro(phenylsulfonyl)methylphosphonate is a reactant for several types of reactions. These include radical-mediated thiodesulfonylation reactions, preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors, phenyl fluorovinyl sulfones via Julia olefination, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling .Physical And Chemical Properties Analysis
Diethyl fluoro(phenylsulfonyl)methylphosphonate has a predicted density of 1.293±0.06 g/cm3 . The melting point is 61-65°C , and the predicted boiling point is 436.3±45.0 °C . It is a colorless liquid, soluble in organic solvents such as ethanol, acetone, and chloroform.properties
IUPAC Name |
[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWVYVTKZRXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474229 |
Source
|
Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
CAS RN |
114968-97-7 |
Source
|
Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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